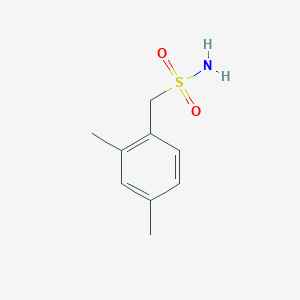

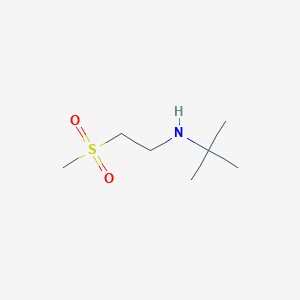

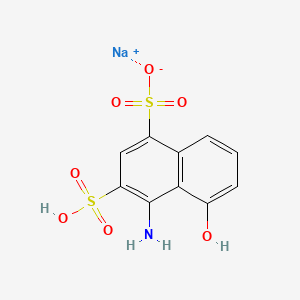

![molecular formula C9H9N3O2 B1526468 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1339529-36-0](/img/structure/B1526468.png)

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Übersicht

Beschreibung

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is characterized by the presence of a pyrazolopyridine core . The pyrazolopyridine system is assembled through various synthetic strategies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

The compound is used in the design and synthesis of novel drugs. Researchers utilize its structure to create derivatives that can interact with specific biological targets. For example, it has been used to evaluate binding modes with TRKA, a receptor that plays a crucial role in the development and function of the nervous system .

Molecular Docking Studies

Molecular docking studies employ 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid to simulate and predict how molecules will align with certain biological targets. This is crucial for understanding drug-receptor interactions and optimizing drug efficacy .

Synthesis of Polycyclic Heterocycles

This compound serves as a key precursor in synthesizing polycyclic heterocycles, which are important structures in many pharmaceuticals. The process often involves ketones as condensation partners .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include the compound , have been described in numerous patents and references, indicating their significant role in biomedical applications. They present two possible tautomeric forms that can be leveraged for various therapeutic tools .

Synthetic Strategies

The compound’s derivatives are synthesized through various strategies and approaches, which are systematized according to the method to assemble the pyrazolopyridine system. These methods have their own advantages and drawbacks, which are considered during synthesis .

Therapeutic Tools as Purine Analogues

As part of the 1H-pyrazolo[3,4-b]pyridine family, this compound is related to purine analogues that have affinity to enzymes or receptors involved in critical biological processes. This makes them valuable therapeutic tools for studying cytotoxic potential .

Eigenschaften

IUPAC Name |

1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-6-3-4-7(9(13)14)10-8(6)12(2)11-5/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHVKUAVGSFBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

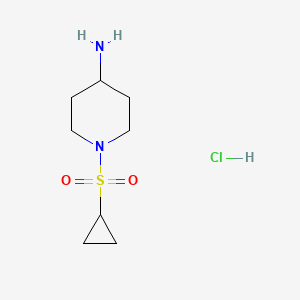

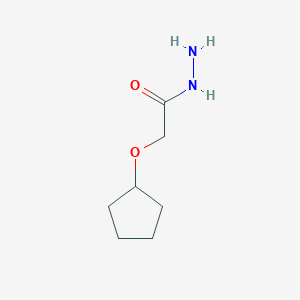

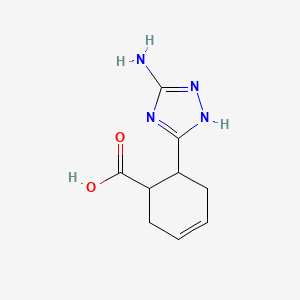

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

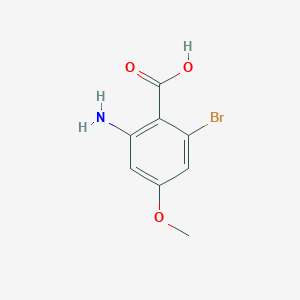

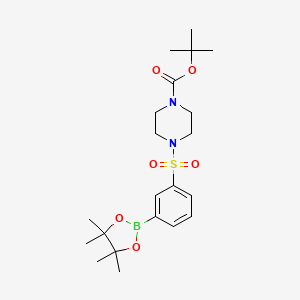

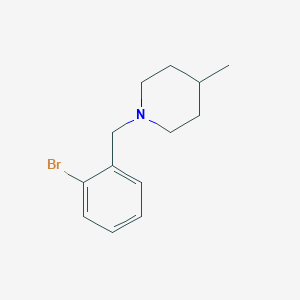

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

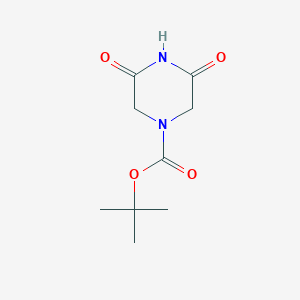

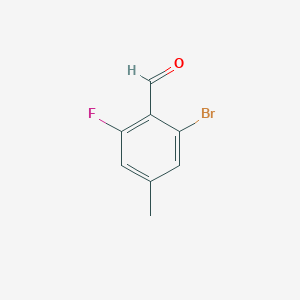

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)